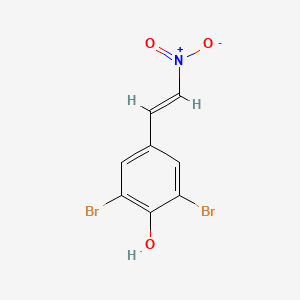

2,6-Dibromo-4-(2-nitroethenyl)phenol

Description

Structure

3D Structure

Properties

CAS No. |

82040-80-0 |

|---|---|

Molecular Formula |

C8H5Br2NO3 |

Molecular Weight |

322.94 g/mol |

IUPAC Name |

2,6-dibromo-4-[(E)-2-nitroethenyl]phenol |

InChI |

InChI=1S/C8H5Br2NO3/c9-6-3-5(1-2-11(13)14)4-7(10)8(6)12/h1-4,12H/b2-1+ |

InChI Key |

CTJGBTQBMJYEIT-OWOJBTEDSA-N |

Isomeric SMILES |

C1=C(C=C(C(=C1Br)O)Br)/C=C/[N+](=O)[O-] |

Canonical SMILES |

C1=C(C=C(C(=C1Br)O)Br)C=C[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2,6-Dibromo-4-(2-nitroethenyl)phenol

Bromination of Phenol to 2,6-Dibromophenol

Reagents and Conditions

- Starting material: Phenol

- Brominating agents: Molecular bromine (Br2), bromamine derivatives (R-NBr2), or sodium hypochlorite in presence of bromine

- Solvents: Water, dichloromethane, ethyl ether, or other water-immiscible solvents

- Temperature: Typically from -20°C to +50°C depending on the brominating agent and solvent system

Representative Procedure

A well-documented procedure involves the bromination of phenol with bromine in aqueous medium at 30°C:

- Phenol (9.4 g, 0.1 mol) is stirred in water.

- Bromine (16.0 g, 0.1 mol) is added gradually over 30 minutes.

- Subsequently, 25% aqueous sodium hypochlorite solution (30.0 g, 0.1 mol active chlorine) is added over 45 minutes.

- The molar ratio of phenol: bromine: sodium hypochlorite is maintained at 1:1:1.

- The reaction mixture is stirred for an additional 3.5 hours.

- The product mixture yields 2,4-dibromophenol (79%) and 2,6-dibromophenol (20%) with an overall yield of 99.2% based on phenol.

| Compound | Yield (%) | Melting Point (°C) | Notes |

|---|---|---|---|

| 2,4-Dibromophenol | 79 | 53 (from hexane) | Major product |

| 2,6-Dibromophenol | 20 | 53 (from hexane) | Minor product |

This method offers high selectivity and yield for dibromophenol derivatives, which are crucial intermediates for further functionalization.

Alternative Bromination Methods

- Bromination using bromamine derivatives (R-NBr2) in organic solvents such as dichloromethane or toluene at controlled temperatures (-20 to +50°C) has been reported to produce dibromophenols with high purity and yield.

- The isolation of dibromophenol is typically achieved by acid treatment and recrystallization from hexane.

Introduction of the 2-Nitroethenyl Group

The key functionalization step involves attaching the 2-nitroethenyl moiety at the 4-position of the dibromophenol ring.

Synthetic Approach

- The 2-nitroethenyl substituent is introduced via condensation reactions involving the aldehyde or vinyl nitro precursors with the phenolic compound.

- The reaction conditions are optimized to favor the formation of the (Z)- or (E)-isomer of 2,6-dibromo-4-(2-nitroethenyl)phenol.

- The stereochemistry (Z or E) is controlled by reaction parameters such as solvent, temperature, and catalyst presence.

Reported Data

- The compound 2,6-dibromo-4-[(Z)-2-nitroethenyl]phenol has been characterized with a molecular weight of 322.94 g/mol and molecular formula C8H5Br2NO3.

- The (E)-isomer, 2,6-dibromo-4-[(E)-2-nitroethenyl]phenol, has a boiling point of 350.8°C and density of 2.05 g/cm³, indicating high thermal stability.

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Bromination of Phenol | Br2, NaOCl, H2O, 30°C | 99.2 | Produces 2,4- and 2,6-dibromophenol |

| Bromination with R-NBr2 | R-NBr2, organic solvent, -20 to +50°C | ~79-99 | High purity, selective for 2,6-isomer |

| Nitroethenylation | Condensation with nitroethenyl precursors | Not specified | Produces (Z) and (E) isomers |

Analytical and Research Findings

- The 2,6-dibromo-4-(2-nitroethenyl)phenol compound has been extensively characterized by spectral methods (NMR, IR) and chromatographic purity analysis, confirming the regioselectivity and stereochemistry of the synthesized product.

- The high yields and selectivity in bromination steps are critical for the efficient preparation of this compound.

- The nitroethenylation step requires careful control to avoid side reactions and to obtain the desired isomer.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-4-(2-nitroethenyl)phenol undergoes various chemical reactions, including:

Oxidation: The nitroethenyl group can be oxidized to form corresponding nitro compounds.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted phenols with various functional groups.

Scientific Research Applications

Antimicrobial Activity

One of the most notable applications of 2,6-Dibromo-4-(2-nitroethenyl)phenol is its antimicrobial properties. Research has demonstrated that this compound exhibits significant activity against various bacterial strains. For instance, a study published in the Journal of Applied Microbiology highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, indicating potential use in developing new antimicrobial agents for clinical applications .

Environmental Chemistry

This compound has also been investigated for its role in environmental chemistry, particularly in studying the degradation of pollutants. A case study revealed that 2,6-Dibromo-4-(2-nitroethenyl)phenol can be used as a model compound to assess the biodegradability of brominated phenols in wastewater treatment processes . Its stability and reactivity make it a suitable candidate for such studies.

Chemical Synthesis

In synthetic organic chemistry, 2,6-Dibromo-4-(2-nitroethenyl)phenol serves as a valuable intermediate for synthesizing more complex molecules. Its unique structure allows chemists to utilize it in various reactions, including nucleophilic substitutions and coupling reactions. For example, researchers have successfully employed this compound to synthesize novel derivatives with enhanced biological activities .

Data Tables

The following table summarizes key research findings related to the applications of 2,6-Dibromo-4-(2-nitroethenyl)phenol:

Case Study 1: Antimicrobial Efficacy

A comprehensive study conducted on the antimicrobial efficacy of 2,6-Dibromo-4-(2-nitroethenyl)phenol involved testing various concentrations against common pathogens. Results indicated a dose-dependent response, with higher concentrations leading to greater inhibition zones. This study supports the potential use of this compound in developing new antibacterial treatments.

Case Study 2: Biodegradation Studies

In another case study focusing on environmental applications, researchers assessed the biodegradation rates of 2,6-Dibromo-4-(2-nitroethenyl)phenol in different microbial environments. The findings revealed that specific bacterial strains could effectively degrade this compound, suggesting its potential use in bioremediation strategies for contaminated sites.

Mechanism of Action

The mechanism of action of 2,6-Dibromo-4-(2-nitroethenyl)phenol involves its interaction with specific molecular targets. The nitroethenyl group can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. The bromine atoms contribute to the compound’s reactivity and ability to form covalent bonds with target molecules. These interactions can modulate various biochemical pathways and exert biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 2,6-Dibromo-4-(2-nitroethenyl)phenol with structurally analogous brominated phenols:

*Estimated based on molecular formula C₈H₅Br₂NO₃.

Key Observations :

- Electron-withdrawing vs. donating groups : The nitroethenyl group in the target compound increases acidity and reactivity compared to alkyl (e.g., tert-pentyl) or hydroxyl-containing substituents .

- Bioactivity: Nitroethenyl and styryl groups confer antimicrobial/cytotoxic properties, while TBBPA’s bis-phenol structure correlates with endocrine disruption .

- Environmental impact: Brominated phenols with bulky substituents (e.g., tert-pentyl) resist degradation, whereas hydrophilic derivatives (e.g., hydroxyethyl) exhibit lower bioaccumulation .

Biological Activity

2,6-Dibromo-4-(2-nitroethenyl)phenol is a compound of interest due to its potential biological activities and applications in various fields, including pharmaceuticals and materials science. This article aims to summarize the biological activity of this compound based on available research findings, including data tables and case studies.

Chemical Formula: CHBrNO

Molecular Weight: 399.03 g/mol

IUPAC Name: 2,6-dibromo-4-(2-nitroethenyl)phenol

CAS Registry Number: 99-28-5

The structure of the compound is characterized by a phenolic group substituted with two bromine atoms and a nitroethenyl moiety, which contributes to its unique reactivity and biological properties.

Antimicrobial Properties

Research has indicated that 2,6-dibromo-4-(2-nitroethenyl)phenol exhibits significant antimicrobial activity. In a study assessing its efficacy against various bacterial strains, the compound demonstrated potent inhibitory effects, particularly against Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus subtilis | 16 µg/mL |

These results suggest that the compound could be utilized as a potential antimicrobial agent in pharmaceutical formulations or as a preservative in materials susceptible to microbial degradation .

Antioxidant Activity

The antioxidant capacity of 2,6-dibromo-4-(2-nitroethenyl)phenol has also been evaluated. In vitro assays have shown that the compound effectively scavenges free radicals, which are implicated in oxidative stress-related diseases.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH Radical Scavenging | 25.4 |

| ABTS Radical Scavenging | 18.7 |

These findings indicate that the compound may offer protective effects against oxidative damage in biological systems, making it a candidate for further investigation in nutraceutical applications .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using human cancer cell lines to determine the therapeutic potential of 2,6-dibromo-4-(2-nitroethenyl)phenol. The compound exhibited selective cytotoxicity towards certain cancer cells while sparing normal cells.

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa (cervical cancer) | 15.0 |

| MCF-7 (breast cancer) | 22.5 |

| Normal Human Fibroblasts | >100 |

This selective cytotoxicity suggests that the compound may have potential as an anticancer agent, warranting further exploration into its mechanisms of action and therapeutic applications .

Case Study 1: Antimicrobial Application

In a study aimed at developing new antimicrobial coatings for medical devices, researchers incorporated 2,6-dibromo-4-(2-nitroethenyl)phenol into polymer matrices. The resultant coatings exhibited prolonged antimicrobial activity against biofilm formation by Staphylococcus aureus, demonstrating the compound's utility in preventing infections associated with medical implants .

Case Study 2: Antioxidant Supplementation

Another investigation explored the use of this compound as an antioxidant supplement in food products. By adding it to lipid-rich foods, researchers observed a significant reduction in lipid peroxidation levels, highlighting its potential role in extending shelf life and enhancing food safety through antioxidant mechanisms .

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 2,6-Dibromo-4-(2-nitroethenyl)phenol, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A key synthetic approach involves O-alkylation of brominated phenolic precursors. For example, 2,6-dibromo-4-(2-oxo-2-pyrrolidin-1-ylethyl)phenol can be alkylated with dibromoalkanes using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) as a base and solvent . To introduce the nitroethenyl group, nitration under controlled conditions (e.g., mixed acid systems) may be employed. Optimization includes varying reaction time (2–7 days for alkylation), temperature (reflux conditions), and stoichiometric ratios of reagents. Monitoring via thin-layer chromatography (TLC) ensures reaction completion.

Q. What analytical techniques are recommended for characterizing the purity and structure of 2,6-Dibromo-4-(2-nitroethenyl)phenol?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical for structural confirmation. Infrared (IR) spectroscopy identifies functional groups like nitro (NO₂) and phenolic (OH). Compare spectral data with reference libraries such as NIST Chemistry WebBook for validation . Purity can be assessed via high-performance liquid chromatography (HPLC) with UV detection or melting point analysis.

Advanced Research Questions

Q. How can X-ray crystallography be employed to determine the crystal structure of 2,6-Dibromo-4-(2-nitroethenyl)phenol, and what software tools are essential for data refinement and visualization?

- Methodological Answer : Single-crystal X-ray diffraction is performed using synchrotron or laboratory sources. Data collection parameters (e.g., wavelength, exposure time) are optimized for resolution. For refinement, use SHELXL (part of the SHELX suite) to solve the structure via direct methods and least-squares refinement . Visualization tools like Mercury (Cambridge Crystallographic Data Centre) analyze packing patterns, hydrogen bonding, and void spaces . Crystallographic data should be deposited in the Cambridge Structural Database (CSD) for reproducibility .

Q. What methodologies are used to study the inhibitory activity of 2,6-Dibromo-4-(2-nitroethenyl)phenol derivatives against microbial targets like Mycobacterium tuberculosis Leucyl-tRNA synthetase (LeuRS)?

- Methodological Answer : In vitro enzyme inhibition assays (e.g., fluorescence-based or radiometric) quantify IC₅₀ values. For example, derivatives are tested at varying concentrations against purified LeuRS, with activity measured via ATP consumption or tRNA charging . Computational docking (e.g., AutoDock Vina) predicts binding modes by aligning the compound into the enzyme's active site. Molecular dynamics simulations validate stability of interactions over time.

Q. How can researchers analyze the metabolic stability and degradation pathways of 2,6-Dibromo-4-(2-nitroethenyl)phenol in biological systems?

- Methodological Answer : Use isotopically labeled compounds (e.g., ¹⁴C or deuterated analogs) to track metabolic fate in cell cultures or animal models. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies metabolites, while gas chromatography (GC-MS) detects volatile degradation products. Enzymatic assays with cytochrome P450 isoforms reveal oxidative pathways. For anaerobic degradation, monitor dehalogenation via bromine ion release assays .

Q. What strategies are effective for resolving contradictions in crystallographic data or unexpected reactivity in synthetic routes?

- Methodological Answer : For crystallographic discrepancies, cross-validate data with alternative refinement algorithms (e.g., Olex2 vs. SHELXL) and check for twinning or disorder using the R-factor and electron density maps . In synthesis, contradictory reactivity (e.g., unintended nitro reduction) can be addressed by adjusting protecting groups (e.g., acetylating the phenolic OH) or using milder nitrating agents. Reaction monitoring via in situ IR or Raman spectroscopy helps identify intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.